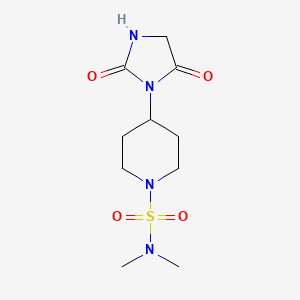
4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a derivative of sulfonamide, a class of compounds known for their antibacterial properties. Sulfonamides act by mimicking para-aminobenzoic acid, a substrate necessary for bacterial folic acid synthesis, thus inhibiting the growth and multiplication of bacteria. Over the years, numerous derivatives of sulfanilamide, the base molecule for sulfonamides, have been developed to enhance efficacy and reduce toxicity .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of specific precursors in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. For instance, the synthesis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, a compound with a similar core structure, was achieved by reacting 2-(4-acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide in dry N,N-dimethylformamide. The reaction was carried out over 36 hours at room temperature, followed by filtration, reduced pressure distillation, and column chromatography to obtain the purified product .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of an imidazolidine ring, which in the case of the compound mentioned above, is coplanar with the adjacent oxygen atoms. The bond lengths and angles within this structure suggest electron delocalization, which can affect the reactivity and interaction of the molecule with bacterial enzymes. The crystal structure analysis reveals that the acetyl-amidocyanogen and the phenyl ring are in the same plane, and the unique cyclohexyl group adopts a chair conformation. Intermolecular hydrogen bonding plays a significant role in the stabilization of the crystal structure, forming centrosymmetric dimers .
Chemical Reactions Analysis
The reactivity of imidazolidin-2-ones with sulfonamides has been explored, leading to the synthesis of various N-alkyl and N,N'-dialkyl-4(5)-aryl(alkyl)sulfonyliminoimidazolidin-2-ones. These reactions are significant as they provide a pathway to new sulfonamide derivatives with potential antibacterial properties. The interactions between the hydroxy groups of the imidazolidin-2-ones and the sulfonamide moiety are crucial for the formation of these new products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar sulfonamide compounds can be inferred. These compounds typically exhibit solid-state characteristics with defined melting points, solubility profiles, and crystal structures. The presence of hydrogen bonding is a common feature that can influence the solubility and melting points of these compounds. The molecular structure, particularly the electron delocalization and planarity, can affect the absorption spectra and reactivity of the sulfonamide derivatives .
科学的研究の応用
Medicinal Chemistry and Drug Development
Sulfonamides have been foundational in the development of a wide range of therapeutic agents. These compounds have shown significant antitumor activity and are being explored for their efficacy in treating various forms of cancer. For instance, sulfonamides incorporating nitrogen oxide-donating moieties have been investigated as antiglaucoma agents, targeting the tumor-associated isoforms CA IX/XII. Additionally, the development of novel drugs like apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, demonstrates the ongoing interest in sulfonamides for their antitumor properties. This interest underscores a constant need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting a future where this structural motif continues to play a vital role in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact
The widespread use of sulfonamides in healthcare and veterinary medicine has raised concerns regarding their environmental impact. Studies have found that sulfonamides present in the environment, mainly from agricultural activities, have caused changes in the population of microbes, potentially posing hazards to human health. This highlights the global range of human health hazards posed by sulfonamides and emphasizes the need for effective risk reduction strategies (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Potential for New Drug Development
The research into sulfonamides has led to the identification of new pharmacological targets and the development of drugs with improved efficacy and safety profiles. Sulfonamide derivatives have been explored for their potential in treating a variety of conditions, including cancer, glaucoma, inflammation, and neurological diseases. The adaptability of sulfonamide chemistry allows for the creation of compounds with targeted actions, promising a rich pipeline of new drugs for various therapeutic areas (He Shichao et al., 2016).
Safety and Hazards
作用機序
Target of Action
Imidazole derivatives have a broad range of biological activities. They are known to interact with various targets, including enzymes and receptors, and play a role in many biological processes .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, some imidazole derivatives are known to inhibit the synthesis of certain proteins or nucleic acids, while others can modulate signal transduction pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can also vary greatly. Factors such as the compound’s solubility, stability, and metabolic stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and differentiation .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interaction with its targets .
特性
IUPAC Name |
4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFOWANCBIMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

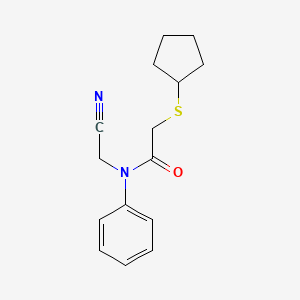
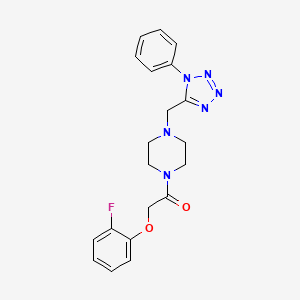
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)
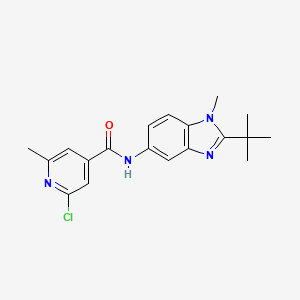
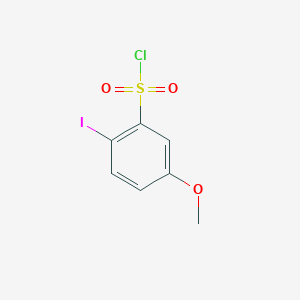
![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
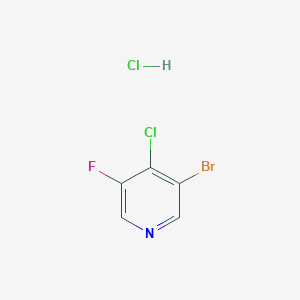
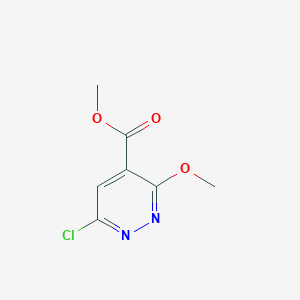
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)
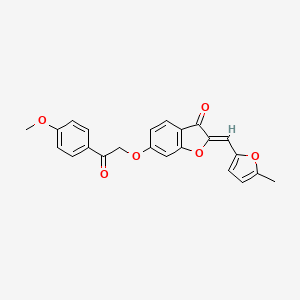

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)